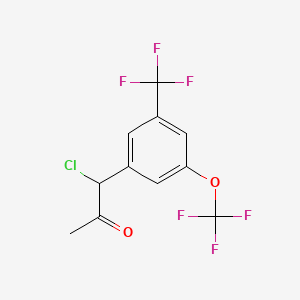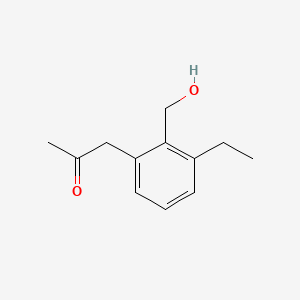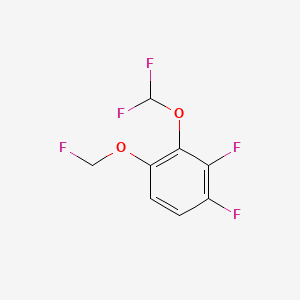
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropyl bromide, 3-ethoxybenzene, and a fluorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(3-aminopropyl)-3-ethoxy-2-fluorobenzene or 1-(3-thiopropyl)-3-ethoxy-2-fluorobenzene can be formed.
Oxidation Products: Products such as 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid can be obtained.
Reduction Products: Products such as 1-(3-hydroxypropyl)-3-ethoxy-2-fluorobenzene can be formed.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in its substitution pattern and functional groups.
3-Chloropropylsilanetriol: This compound contains a chloropropyl group but differs in its silicon-based structure.
1-(3-Chlorophenyl)piperazine: This compound has a similar chloropropyl group but is based on a piperazine ring system.
Eigenschaften
Molekularformel |
C11H14ClFO |
|---|---|
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
DQXKIVRBWDYALW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)





